4-Methylpyridine-3-boronic acid, HCl
Overview
Description
Mechanism of Action
Target of Action
4-Methylpyridine-3-boronic acid, HCl, also known as (4-METHYLPYRIDIN-3-YL)BORONIC ACID HYDROCHLORIDE, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a part of larger biochemical pathways involved in carbon–carbon bond formation . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 4-methylpyridine with boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making this method highly versatile .
Industrial Production Methods
Industrial production of 4-Methylpyridine-3-boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can produce various functionalized pyridines .
Scientific Research Applications
4-Methylpyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine-4-boronic acid: Similar in structure but with a methoxy group instead of a methyl group.
4-Methylpyridine-3-boronic acid pinacol ester: A protected form of the boronic acid, providing stability and prolonged shelf life.
Uniqueness
4-Methylpyridine-3-boronic acid hydrochloride is unique due to its specific functional groups, which make it highly reactive and versatile in various chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it suitable for a wide range of applications .
Biological Activity
4-Methylpyridine-3-boronic acid, HCl, is a compound that belongs to the class of boronic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C₆H₈BNO₂
Molecular Weight: Approximately 138.95 g/mol
Structure: The compound features a pyridine ring with a boronic acid functional group at the 3-position and a methyl group at the 4-position. This structural arrangement contributes to its unique chemical properties and biological activities.
Mechanisms of Biological Activity
Boronic acids are known for their ability to interact with various biological targets, primarily through reversible covalent bonding with diols and other nucleophiles. The unique reactivity of the boron atom allows these compounds to act as enzyme inhibitors, particularly in protease and glycosidase inhibition. This property is crucial in drug discovery, especially for targeting diseases such as cancer and diabetes.
- Enzyme Inhibition : Boronic acids can inhibit enzymes by forming stable complexes with their active sites. For instance, they have shown potential in inhibiting proteasomes, which play a critical role in regulating protein degradation within cells.
- Antitumor Activity : Several studies have indicated that boronic acids exhibit significant anticancer properties by inducing apoptosis in cancer cells through various pathways, including DNA damage response mechanisms.
Anticancer Activity
A study conducted on boronic acid derivatives demonstrated their efficacy against various cancer cell lines. For example:
- In Vitro Studies : Compounds structurally related to 4-methylpyridine-3-boronic acid were evaluated for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively induce cell cycle arrest and apoptosis in renal cancer and leukemia cell lines .
- Mechanism of Action : The anticancer effects were linked to the upregulation of p-H2AX, indicating DNA damage, alongside suppression of oncogenic pathways such as cyclin D/Rb .
Enzyme Inhibition Studies
Research has highlighted the enzyme inhibition capabilities of boronic acids:
- Glycosidase Inhibition : Boronic acids have been studied for their ability to inhibit glycosidases, which are enzymes involved in carbohydrate metabolism. This inhibition can affect tumor growth by altering glucose availability for cancer cells .
- Protease Inhibition : Compounds like 4-methylpyridine-3-boronic acid have shown potential in inhibiting proteasome activity, which is vital for maintaining cellular homeostasis and regulating apoptosis .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methylpyridine-3-boronic acid | Methyl group at position 4 | Active against various enzymes |
6-Isopropoxy-4-methylpyridine-3-boronic acid | Isopropoxy at position 6 | Enhanced solubility and stability |
2-Isopropoxy-5-methylpyridine-3-boronic acid | Different substitution pattern | Varying reactivity profiles |
Properties
IUPAC Name |
(4-methylpyridin-3-yl)boronic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQXGNHFJHDMBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C)(O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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